5α-DHDOC vs. 5β-DHDOC: 14–39-Fold Higher Potency at Glycine Receptors Driven by C5 Stereochemistry
In a direct head-to-head electrophysiological study measuring chloride currents (IGly) in rat hippocampal pyramidal neurons, 5α-DHDOC accelerated glycine receptor desensitization with an IC50 ranging from 0.39 to 0.72 μM, placing it in the high-potency corticosteroid group alongside corticosterone and cortisol. In sharp contrast, its 5β-epimer, 5β-dihydrodeoxycorticosterone, exhibited an IC50 of 10.3–15.2 μM, representing a 14- to 39-fold reduction in GlyR modulatory potency attributable solely to stereochemical inversion at C5 [1]. This stereospecificity constitutes the most quantitatively definitive evidence differentiating 5α-DHDOC from its closest isomer and provides a clear rationale for selecting the 5α-configuration in GlyR-targeted studies.
| Evidence Dimension | Glycine receptor (GlyR) desensitization potency (IC50) |
|---|---|
| Target Compound Data | 0.39–0.72 μM (5α-DHDOC, high-potency group) |
| Comparator Or Baseline | 5β-Dihydrodeoxycorticosterone: 10.3–15.2 μM (low-potency group) |
| Quantified Difference | 14- to 39-fold higher potency for 5α-DHDOC vs. 5β-DHDOC |
| Conditions | Whole-cell patch clamp; glycine (100 μM) applied to pyramidal neurons of rat hippocampus; isolated chloride current (IGly) |
Why This Matters
For researchers investigating GlyR-mediated mechanisms or screening steroid-based GlyR modulators, procurement of the 5α-epimer over the 5β-epimer is essential; use of the 5β-epimer would underestimate GlyR modulatory activity by over one order of magnitude, potentially leading to false-negative results.
- [1] Solntseva EI, Bukanova JV, Kondratenko RV, et al. Corticosteroids as Selective and Effective Modulators of Glycine Receptors. ACS Chemical Neuroscience. 2023;14(17):3132-3142. View Source
